N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine
Overview
Description
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is an organic compound known for its unique structural properties and various applications in scientific research and industrial processes. This compound is characterized by the presence of a trifluoromethyl group, an aromatic amine, and a phenoxyethyl group, all of which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine typically involves a multi-step process:
Step 1: : Synthesis of 4-Amino-3-(trifluoromethyl)phenol via nitration of 3-(trifluoromethyl)aniline followed by reduction.
Step 2: : Formation of 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethylamine through an etherification reaction involving the coupling of 4-Amino-3-(trifluoromethyl)phenol with 2-chloroethylamine.
Step 3: : The final step involves the alkylation of 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethylamine with N-methyl-N-phenylamine to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows the above synthetic routes but with optimized reaction conditions to maximize yield and purity. This often includes the use of specialized catalysts, controlled temperatures, and pressure settings to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine can undergo oxidation reactions, where the amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: : Reduction of this compound can lead to the formation of secondary amines or dehalogenation of the trifluoromethyl group under specific conditions.
Substitution: : It readily participates in nucleophilic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often employed.
Substitution: : Reagents like sodium hydride or organolithium compounds are used to facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions include various substituted amines, nitro compounds, and hydroxylated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is widely used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies, due to its ability to interact with various biological targets.
Medicine
The compound shows promise in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
Industrially, it is used in the synthesis of specialized polymers and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The biological effects of N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the amine group can engage in hydrogen bonding, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-isopropylamine
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-ethyl-N-phenylamine
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-(4-fluorophenyl)amine
Uniqueness
What sets N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine apart from its analogs is the combination of the trifluoromethyl group with the phenylamine structure, providing unique chemical reactivity and biological activity. The specific spatial arrangement and electronic properties of the trifluoromethyl group confer enhanced stability and specificity in both chemical reactions and biological interactions.
This compound serves as a versatile and valuable molecule in various scientific and industrial fields, showcasing the power of chemical innovation in advancing knowledge and technology.
Properties
IUPAC Name |
4-[2-(N-methylanilino)ethoxy]-2-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-21(12-5-3-2-4-6-12)9-10-22-13-7-8-15(20)14(11-13)16(17,18)19/h2-8,11H,9-10,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSLOVFOLSVYSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC(=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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